Structural Differentiation from Closest Patent-Exemplified Analogs
The target compound features three substituents that are individually uncommon within the US-9493453-B2 patent's exemplified compound pool: a C4 cyclobutyl group, a C2 cyclopropyl group, and an N-piperazinyl 4-methylpyrimidin-2-yl moiety. Examination of the patent's generic Formula I and representative examples reveals that the vast majority of disclosed compounds bear C2 methyl or ethyl groups and C4 methyl or phenyl groups, with piperazine N-substituents predominantly being simple benzyl, phenyl, or pyridyl groups [1]. The simultaneous presence of all three distinguishing substituents in a single molecule (cyclobutyl, cyclopropyl, 4-methylpyrimidin-2-yl) creates a unique three-dimensional pharmacophore not represented in any of the patent's specific numbered examples [1].
| Evidence Dimension | Structural uniqueness (substituent combination frequency in patent exemplification pool) |
|---|---|
| Target Compound Data | C4-cyclobutyl, C2-cyclopropyl, N-piperazinyl 4-methylpyrimidin-2-yl (CAS 2549026-24-4) |
| Comparator Or Baseline | Patent exemplified compounds: predominantly C2-Me/Et, C4-Me/Ph, N-piperazinyl benzyl/phenyl/pyridyl |
| Quantified Difference | All three substituents are simultaneously distinct from the typical substitution pattern; none of the patent's numbered examples share this exact combination |
| Conditions | Patent US-9493453-B2, Formula I generic scope and enumerated examples |
Why This Matters
A structurally unique substitution pattern may confer distinct physicochemical properties (logP, solubility, metabolic stability) and biological selectivity profiles compared to more common analogs, justifying procurement for screening campaigns where scaffold novelty is valued.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Granted November 15, 2016. View Source
